2-Chloro-3-methyl-6-(trifluoromethyl)pyridine CAS number 945971-02-8
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine CAS number 945971-02-8
An In-Depth Technical Guide to 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine (CAS No. 945971-02-8)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its physicochemical properties, synthesis strategies, core reactivity, applications, and safety protocols, offering field-proven insights into its utility.
Core Compound Identity and Physicochemical Properties
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 6-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with profoundly different electronic properties. It serves as a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3]
The key physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 945971-02-8 | [4] |
| Molecular Formula | C₇H₅ClF₃N | [4] |
| Molecular Weight | 195.57 g/mol | |
| Physical Form | Liquid | |
| IUPAC Name | 2-chloro-3-methyl-6-(trifluoromethyl)pyridine | |
| InChI Key | DRJRPUZFEGEAAT-UHFFFAOYSA-N | |
| SMILES String | FC(F)(F)c1cc(C)c(Cl)nc1 | - |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Synthesis Strategies: Constructing the Trifluoromethylpyridine Core
The primary strategies include:
-
Halogen Exchange and Fluorination: A common industrial approach involves the chlorination of a picoline (methylpyridine) precursor to form a trichloromethyl group, followed by a halogen exchange (HALEX) reaction with hydrogen fluoride (HF) to yield the trifluoromethyl group.[5][7] Subsequent ring chlorination can then install the chloro substituent.
-
Cyclocondensation Reactions: Building the pyridine ring from acyclic, trifluoromethyl-containing precursors is another powerful strategy.[5][6][8] This method allows for the convergent synthesis of highly substituted pyridines by reacting building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate with enamines or other suitable partners.[5][6][8]
-
Catalytic Dechlorination: In some industrial processes, over-chlorinated byproducts such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine are produced.[9][10] These can be valuable starting materials. A selective catalytic hydrogenation can remove specific chlorine atoms to yield the desired product, like 2-chloro-3-(trifluoromethyl)pyridine.[10]
Below is a generalized workflow illustrating a plausible synthetic approach.
Caption: Generalized synthetic workflow for a substituted trifluoromethylpyridine.
Chemical Reactivity and Synthetic Utility
The true value of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine lies in its role as a versatile synthetic intermediate. The chlorine atom at the 2-position is the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium- or nickel-catalyzed cross-coupling reactions.[11][12]
The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but activates the C2-Cl bond for nucleophilic aromatic substitution and, critically, for the oxidative addition step in catalytic cycles.
Key Transformations: Cross-Coupling Reactions
This substrate is an excellent partner in a variety of cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation, a common challenge with heterocyclic substrates.[13][14]
Caption: Reactivity of the 2-chloro position in cross-coupling reactions.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating system for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine with an arylboronic acid.
Objective: To synthesize a 2-aryl-3-methyl-6-(trifluoromethyl)pyridine derivative.
Materials:
-
2-Chloro-3-methyl-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, or DME/H₂O mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the palladium catalyst, ligand (if applicable), and base under an inert atmosphere (Nitrogen or Argon). Causality: Oxygen can oxidize the Pd(0) active species, deactivating the catalyst.
-
Reagent Addition: Add 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine and the arylboronic acid to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. Causality: Using deoxygenated solvent minimizes catalyst deactivation throughout the heating process.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Self-Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot (product).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Impact in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a "privileged structure" in modern medicinal and agrochemical science.[15] The incorporation of a CF₃ group can dramatically improve a compound's pharmacokinetic and pharmacodynamic profile.
Key Advantages Imparted by the Trifluoromethyl Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, often increasing the drug's half-life.[2]
-
Increased Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance its absorption and distribution.[1][2]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions or improve oral bioavailability by avoiding protonation in the stomach.
-
Improved Binding Affinity: The unique electronic nature and steric profile of the CF₃ group can lead to stronger and more specific interactions with target proteins.[3]
Caption: Causality between CF₃ group properties and pharmacological benefits.
While specific drugs containing the exact 2-chloro-3-methyl-6-(trifluoromethyl)pyridine moiety are not prominent, numerous approved drugs and high-value agrochemicals feature closely related trifluoromethylpyridine cores, underscoring the importance of this structural class.[5][6][16]
Safety, Handling, and Storage
As with any halogenated and functionalized organic compound, proper handling of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is essential. The available safety data sheets (MSDS) for this and structurally similar compounds indicate the following profile.[17][18][19]
| Hazard Category | Description & Precautionary Measures |
| Acute Toxicity | Toxic if swallowed.[18] Harmful in contact with skin or if inhaled.[20] Handling: Avoid ingestion, inhalation, and skin contact. Use only in a well-ventilated chemical fume hood.[17][19] |
| Irritation | Causes skin, eye, and respiratory tract irritation.[17][18] Handling: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[17][18] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[17] Skin: Wash off with soap and plenty of water.[18] Inhalation: Move to fresh air.[17] Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[17] |
| Storage & Stability | Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[17] Incompatible with strong oxidizing agents.[19] |
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Thirumal, Y., et al. (2019). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
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Everson, D. A., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]
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Wang, Z., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. ACS Publications. [Link]
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Belnome, F., et al. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]
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Scott, J. S., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing. [Link]
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Kandepu, S., et al. (2020). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]
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PubChem. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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PubChem. (n.d.). 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. PubChem. [Link]
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Capot Chemical. (2016). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Capot Chemical. [Link]
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PubChemLite. (n.d.). 2-chloro-6-methyl-3-(trifluoromethyl)pyridine. PubChemLite. [Link]
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Zhu, X-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10451-10454. [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]
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AOBChem USA. (n.d.). 2-Chloro-3-methyl-6-(trifluoromethyl)-pyridine. AOBChem USA. [Link]
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Verhoest, P. R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Rocha, G. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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D'yakona, I. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
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(Note: An illustrative image would be placed here in a final document. For this text-based format, please refer to the IUPAC name for structural confirmation.)